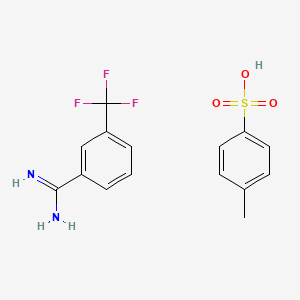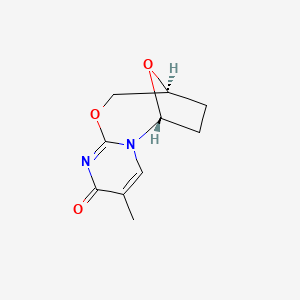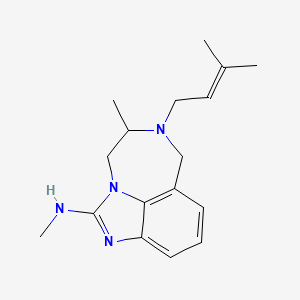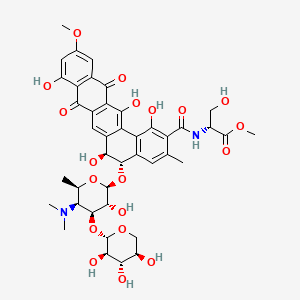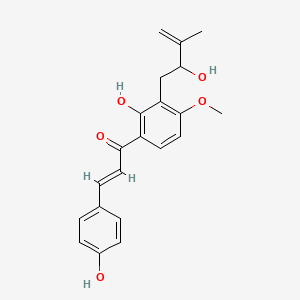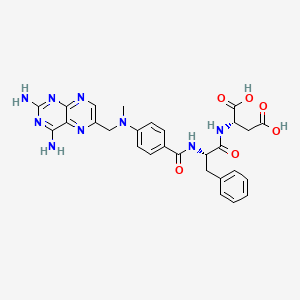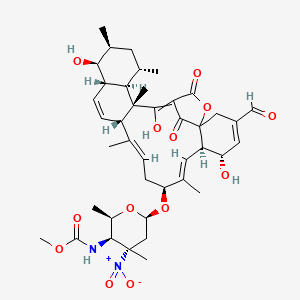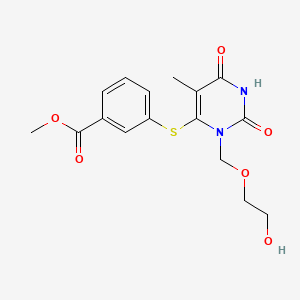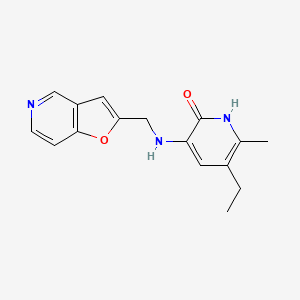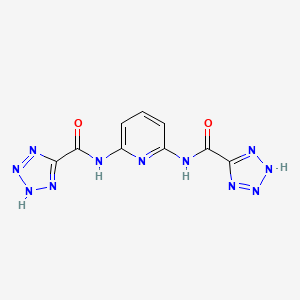
N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) typically involves the reaction of pyridine-2,6-dicarboxylic acid with 5-aminotetrazole under specific conditions . The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the carboxamide linkages . The reaction mixture is then heated to promote the cyclization of the tetrazole rings .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tetrazole rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted tetrazole derivatives .
Aplicaciones Científicas De Investigación
N,N’-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N,N’-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, its ability to form stable complexes with metal ions can influence catalytic processes and other chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,6-dicarboxamide: Similar structure but lacks the tetrazole rings.
1H-Tetrazole-5-carboxamide: Contains the tetrazole ring but lacks the pyridine ring.
2,2’-(Pyridine-2,6-diyl)bis(1H-tetrazole): Similar structure but with different functional groups.
Uniqueness
N,N’-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) is unique due to its combination of pyridine and tetrazole rings, which confer specific chemical and biological properties . This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research .
Propiedades
Número CAS |
66492-68-0 |
|---|---|
Fórmula molecular |
C9H7N11O2 |
Peso molecular |
301.23 g/mol |
Nombre IUPAC |
N-[6-(2H-tetrazole-5-carbonylamino)pyridin-2-yl]-2H-tetrazole-5-carboxamide |
InChI |
InChI=1S/C9H7N11O2/c21-8(6-13-17-18-14-6)11-4-2-1-3-5(10-4)12-9(22)7-15-19-20-16-7/h1-3H,(H,13,14,17,18)(H,15,16,19,20)(H2,10,11,12,21,22) |
Clave InChI |
AJTFKMIYTBCMHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)NC(=O)C2=NNN=N2)NC(=O)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
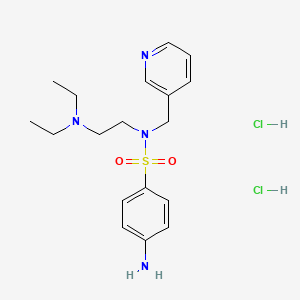
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
